2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide
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Overview
Description
2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide is a chemical compound with the molecular formula C8H9BrINO2S It is a derivative of benzene, featuring bromine, iodine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of an ethyl-substituted benzene ring, followed by the introduction of a sulfonamide group. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, organometallic compounds, and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are often used.
Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions, providing insights into biological processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bromine and iodine atoms may also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-ethyl-1-iodobenzene: Similar structure but lacks the sulfonamide group.
2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom instead of an ethyl group.
2-Bromoiodobenzene: Lacks both the ethyl and sulfonamide groups.
Uniqueness
2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide is unique due to the presence of both bromine and iodine atoms, along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9BrINO2S |
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Molecular Weight |
390.04 g/mol |
IUPAC Name |
2-bromo-N-ethyl-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrINO2S/c1-2-11-14(12,13)8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3 |
InChI Key |
HTQMKHDPCCXVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)I)Br |
Origin of Product |
United States |
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